molecular formula C15H12BrN3OS3 B2973840 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide CAS No. 953957-37-4

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B2973840
CAS RN: 953957-37-4
M. Wt: 426.37
InChI Key: CUGOKFLEUGKFQQ-UHFFFAOYSA-N
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Description

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family. It is commonly used in scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide involves the inhibition of the activity of specific enzymes. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition leads to a decrease in the activity of the enzyme and can have various effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide depend on the specific enzyme that is being inhibited. For example, inhibition of protein kinase CK2 can lead to a decrease in cell proliferation and an increase in apoptosis. Inhibition of carbonic anhydrase can lead to a decrease in the regulation of pH in the body.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide in lab experiments include its ability to selectively inhibit specific enzymes and its relatively simple synthesis method. However, there are also limitations to using this compound in lab experiments. For example, its effects on cellular processes can be complex and difficult to predict, and it may not be effective in inhibiting all enzymes.

Future Directions

There are several future directions for the use of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide in scientific research. One direction is to study its effects on other enzymes and cellular processes. Another direction is to investigate its potential as a therapeutic agent for various diseases. Additionally, further research can be done to optimize the synthesis method of this compound and develop more efficient and cost-effective methods for large-scale production.

Synthesis Methods

The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide involves the condensation reaction of 2-aminothiazole with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with chloroacetic acid to form the final product. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide is commonly used in scientific research applications due to its ability to inhibit the activity of certain enzymes. It has been found to be effective in inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.

properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS3/c16-11-3-1-10(2-4-11)8-22-15-18-12(9-23-15)7-13(20)19-14-17-5-6-21-14/h1-6,9H,7-8H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGOKFLEUGKFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

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